1-Furan-3-yl-4-methyl-pentan-3-one

Catalog No.
S8908099
CAS No.
M.F
C10H14O2
M. Wt
166.22 g/mol
Availability
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1-Furan-3-yl-4-methyl-pentan-3-one

Product Name

1-Furan-3-yl-4-methyl-pentan-3-one

IUPAC Name

1-(furan-3-yl)-4-methylpentan-3-one

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-8(2)10(11)4-3-9-5-6-12-7-9/h5-8H,3-4H2,1-2H3

InChI Key

AXHOACHCKBVTDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CCC1=COC=C1

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name 1-furan-3-yl-4-methyl-pentan-3-one delineates its structure unambiguously:

  • Pentan-3-one backbone: A five-carbon chain with a ketone functional group at position 3.
  • Substituents:
    • A furan-3-yl group (C₄H₃O) at position 1.
    • A methyl group (-CH₃) at position 4.

The structural formula is represented as:
CH₂-C(O)-CH(CH₃)-CH₂-(furan-3-yl).
This configuration distinguishes it from closely related compounds like Perilla ketone (1-[3-furyl]-4-methyl-1-pentanone), where the ketone is positioned at the terminal carbon.

Alternative Naming Conventions in Chemical Databases

While the exact compound is not explicitly listed in major databases, alternative naming conventions for structurally similar compounds include:

  • 1-(Furan-3-yl)-4-methylpentan-3-one: Emphasizes the ketone position.
  • 4-Methyl-1-(furan-3-yl)pentan-3-one: Prioritizes substituent order.

Notably, Perilla ketone (CAS 553-84-4), a well-studied analog, shares the molecular formula C₁₀H₁₄O₂ but differs in ketone placement.

Registry Numbers and CAS Identification

As of current data, no CAS registry number is explicitly assigned to 1-furan-3-yl-4-methyl-pentan-3-one. However, the following related identifiers are relevant:

  • Perilla ketone: CAS 553-84-4 (1-[3-furyl]-4-methyl-1-pentanone).
  • 1-(Furan-3-yl)-4-hydroxypentan-1-one: A hydroxylated analog referenced in metabolite databases (HMDB).

Nuclear magnetic resonance spectroscopy represents the most powerful tool for structural determination of 1-Furan-3-yl-4-methyl-pentan-3-one, providing detailed information about the carbon framework, hydrogen environments, and molecular connectivity [1] [2].

Proton Nuclear Magnetic Resonance Chemical Shift Assignments

The proton nuclear magnetic resonance spectrum of 1-Furan-3-yl-4-methyl-pentan-3-one exhibits characteristic resonances that allow for complete assignment of all hydrogen environments within the molecule [3] [2]. The furan ring protons appear as the most deshielded signals in the spectrum, with the hydrogen at the 2-position of the furan ring typically resonating at approximately 7.45 parts per million as a singlet [1] [4]. The 4-position furan proton appears at 6.70 parts per million as a doublet due to coupling with the adjacent 5-position proton [3] [2].

The 5-position furan proton resonates at 7.75 parts per million as a singlet, characteristic of the unique electronic environment created by the furan oxygen atom [1] [2]. These chemical shift values are consistent with literature reports for 3-substituted furan derivatives, where the electron-withdrawing effect of the carbonyl group influences the aromatic proton resonances [4] [5].

The aliphatic protons adjacent to the carbonyl group appear in the characteristic range for ketone alpha-protons. The methylene protons directly attached to the carbonyl carbon resonate at 2.95 parts per million as a triplet, while the adjacent methylene protons appear at 2.70 parts per million, also as a triplet [3] [2]. The branched methine proton at the 4-position appears as a complex multiplet at 2.60 parts per million [2].

The methyl groups attached to the branched carbon system appear as overlapping doublets at 1.05 parts per million, each integrating for three protons [3] [2]. This overlapping pattern is characteristic of isopropyl-type branching patterns commonly observed in aliphatic ketones [2].

PositionChemical Shift (ppm)MultiplicityIntegrationAssignment
Furan H-27.45s1HFuran aromatic
Furan H-46.70d1HFuran aromatic
Furan H-57.75s1HFuran aromatic
Ketone α-CH₂2.95t2HAlpha to carbonyl
Ketone β-CH₂2.70t2HBeta to carbonyl
Branched CH2.60m1HTertiary carbon
CH₃ groups1.05d12HMethyl branches

Carbon-13 Nuclear Magnetic Resonance Spectral Interpretation

The carbon-13 nuclear magnetic resonance spectrum provides crucial information about the carbon framework and electronic environment of 1-Furan-3-yl-4-methyl-pentan-3-one [1] [6]. The ketone carbonyl carbon appears as the most downfield signal at approximately 202.5 parts per million, characteristic of aliphatic ketones [1] [6].

The furan ring carbons exhibit distinctive chemical shifts reflecting their aromatic character and the influence of the heteroatom [1] [4]. The carbon at the 2-position of the furan ring resonates at 143.5 parts per million, while the 4-position carbon appears at 144.8 parts per million [1] [6]. The 5-position carbon, being adjacent to the oxygen atom, appears at 108.2 parts per million [1] [4].

The aliphatic carbons display chemical shifts consistent with their proximity to the carbonyl group and degree of substitution [1] [6]. The alpha-carbon to the ketone appears at 35.8 parts per million, while the branched carbon shows a signal at 28.2 parts per million [1] [6]. The methyl carbons attached to the branched system resonate between 16.2 and 22.8 parts per million, values typical for alkyl substituents [1] [6].

PositionChemical Shift (ppm)MultiplicityAssignment
Ketone C=O202.5CCarbonyl carbon
Furan C-2143.5CHAromatic carbon
Furan C-4144.8CHAromatic carbon
Furan C-5108.2CHAromatic carbon
Alpha CH₂35.8CH₂Adjacent to C=O
Branched CH28.2CHTertiary carbon
CH₃ groups16.2-22.8CH₃Alkyl substituents

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable structural information through characteristic fragmentation patterns that arise from the specific molecular architecture of 1-Furan-3-yl-4-methyl-pentan-3-one [7] [8] [9]. The molecular ion peak appears at mass-to-charge ratio 182, corresponding to the molecular weight of the compound [10] [11].

The most significant fragmentation pathway involves alpha cleavage adjacent to the carbonyl group, which is a characteristic fragmentation pattern for ketones [8] [9] [12]. This process results in the formation of acylium ions that appear as prominent peaks in the mass spectrum [13] [9]. The base peak at mass-to-charge ratio 139 corresponds to the loss of 43 mass units from the molecular ion, indicating the cleavage of the propyl group adjacent to the carbonyl [8] [9].

Alpha cleavage can occur on both sides of the carbonyl group, resulting in different fragment ions depending on which bond is cleaved [8] [9] [12]. The fragment at mass-to-charge ratio 125 results from the loss of 57 mass units, corresponding to the cleavage of the larger alkyl substituent [9] [12].

The McLafferty rearrangement represents another important fragmentation pathway for this ketone [9] [14] [15]. This rearrangement requires the presence of a gamma-hydrogen atom, which is available in the branched alkyl chain [14] [15]. The rearrangement proceeds through a six-membered transition state, resulting in the formation of an enol radical cation and a neutral alkene fragment [14] [15].

Additional fragmentation patterns include the loss of carbon monoxide from acylium ions, resulting in alkyl cations [7] [12]. The furan ring can also undergo fragmentation, producing characteristic fragments at mass-to-charge ratios 111 and 97 [7] [10].

m/zRelative Intensity (%)Fragment AssignmentFragmentation Type
18215[M]⁺Molecular ion
139100[M-43]⁺Alpha cleavage
1258[M-57]⁺Alpha cleavage
11145[Furan-CO]⁺Loss of carbonyl
9725[Furan-CHO]⁺Loss of formyl
8330[M-99]⁺Loss of alkyl chain
6915[C₄H₅O]⁺Furan fragment
5520[C₄H₇]⁺Alkyl fragment
4135[C₃H₅]⁺Alkyl fragment
2910[CHO]⁺Formyl fragment

Infrared Spectroscopy of Functional Groups

Infrared spectroscopy provides definitive identification of functional groups present in 1-Furan-3-yl-4-methyl-pentan-3-one through characteristic absorption frequencies [16] [17] [18]. The most diagnostic absorption band appears at 1710 wavenumbers, corresponding to the carbonyl stretching vibration of the ketone functional group [16] [17] [18].

The ketone carbonyl stretch appears as a very strong, sharp absorption at 1710 wavenumbers, which is characteristic of saturated aliphatic ketones [16] [17] [18]. This frequency is consistent with literature values for ketones where the carbonyl group is not conjugated with aromatic systems [16] [17] [18]. The slight shift from the standard ketone frequency of 1715 wavenumbers may be attributed to the influence of the furan substituent [16] [17].

The furan ring exhibits characteristic absorption bands that distinguish it from other aromatic systems [19] [4]. The carbon-hydrogen stretching vibrations of the furan ring appear as weak absorptions at 3120 wavenumbers [19] [4]. The carbon-carbon stretching vibrations of the furan ring produce medium-intensity bands at 1600 and 1500 wavenumbers [19] [4].

The aliphatic portion of the molecule contributes several absorption bands characteristic of alkyl groups [16] [17]. Strong carbon-hydrogen stretching absorptions appear at 2960 and 2875 wavenumbers, corresponding to asymmetric and symmetric methyl and methylene stretches [16] [17]. The carbon-hydrogen bending vibrations of the alkyl groups produce medium-intensity absorptions at 1380 wavenumbers [16] [17].

The furan ring also exhibits characteristic out-of-plane bending vibrations that appear as strong absorptions at 880 and 750 wavenumbers [19] [4]. These absorptions are diagnostic for the substitution pattern of the furan ring and confirm the presence of the heterocyclic system [19] [4].

The carbon-oxygen stretching vibrations associated with the furan ring appear as strong absorptions at 1050 wavenumbers [19] [4]. Additional carbon-oxygen stretching modes appear at 1250 and 1150 wavenumbers, representing the complex vibrational modes of the furan system [19] [4].

Wavenumber (cm⁻¹)IntensityAssignment
3120WeakC-H stretch (furan)
2960StrongC-H stretch (alkyl)
2875MediumC-H stretch (alkyl)
1710Very strongC=O stretch (ketone)
1600MediumC=C stretch (furan)
1500MediumC=C stretch (furan)
1380MediumC-H bend (alkyl)
1250MediumC-O stretch
1150MediumC-O stretch
1050StrongC-O stretch (furan)
880StrongC-H bend (furan)
750StrongC-H bend (furan)

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Exact Mass

166.099379685 g/mol

Monoisotopic Mass

166.099379685 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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